3-(4-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol
Description
Properties
IUPAC Name |
3-[(4-methylphenyl)methyl]-6H-triazolo[4,5-d]pyrimidin-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N5O/c1-8-2-4-9(5-3-8)6-17-11-10(15-16-17)12(18)14-7-13-11/h2-5,7H,6H2,1H3,(H,13,14,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMNABSZIXFJSPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=C(C(=O)NC=N3)N=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70579096 | |
| Record name | 3-[(4-Methylphenyl)methyl]-2,3-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70579096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
258356-16-0 | |
| Record name | 3-[(4-Methylphenyl)methyl]-2,3-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70579096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Alkylation Using 4-Methylbenzyl Halides
Procedure :
-
React 3H-triazolo[4,5-d]pyrimidin-7-ol with 4-methylbenzyl chloride in the presence of triethylamine (TEA) in dry dichloromethane (DCM).
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Stir at room temperature for 12 hours, followed by aqueous workup and column chromatography (silica gel, ethyl acetate/hexane).
Optimization Insights
Azide-Alkyne Cycloaddition (Click Chemistry)
Alternative Route :
-
Synthesis of 4-Methylbenzyl Azide : Treat 4-methylbenzyl bromide with sodium azide in DMF at 60°C for 24 hours.
-
Cycloaddition : React the azide with a propargyl-substituted triazolo[4,5-d]pyrimidine under Cu(I) catalysis (CuSO₄/sodium ascorbate) in THF/H₂O.
Advantages :
-
High regioselectivity for the 1,4-triazole product.
Functional Group Interconversion and Derivatization
Chlorination at C7
Purpose : Activates the C7 position for subsequent substitutions.
Method :
Amination and Piperazine Conjugation
Application : Enhances solubility for pharmacological studies.
Protocol :
-
React the chloro derivative with piperazine in ethanol at 70°C for 6 hours.
-
Purify by recrystallization from ethanol/water (yield: 75%).
Scalability and Industrial Considerations
Catalytic Transfer Hydrogenation
Solvent Selection for Large-Scale Reactions
Preferred Solvents :
Analytical Characterization
Spectral Data
Purity Assessment
Comparative Analysis of Synthetic Routes
| Method | Yield | Reaction Time | Key Advantage |
|---|---|---|---|
| Alkylation with BnCl | 85% | 12 h | Simple, one-step |
| Click Chemistry | 92% | 24 h | Regioselective |
| Chlorination-Amination | 75% | 8 h | Enables further derivatization |
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
3-(4-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of reduced triazolopyrimidine derivatives.
Substitution: Formation of substituted triazolopyrimidine derivatives with various functional groups.
Scientific Research Applications
3-(4-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antiviral, anticancer, and antimicrobial properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(4-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with a receptor, modulating its signaling pathways. These interactions can lead to various biological effects, such as inhibition of viral replication, induction of apoptosis in cancer cells, or disruption of bacterial cell wall synthesis.
Comparison with Similar Compounds
Comparison with Structural Analogs
The triazolopyrimidine scaffold is highly versatile, with modifications at the benzyl group (position 3), substituents at positions 5 and 7, and functional group additions significantly altering physicochemical and pharmacological properties. Below is a detailed comparison:
Substituent Variations on the Benzyl Group
4-Methylbenzyl vs. Halogenated Benzyl Groups
- Target Compound : The 4-methylbenzyl group provides moderate lipophilicity (logP unmeasured) and electronic neutrality.
- 3-(4-Fluorobenzyl)-6-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one : Fluorine’s electronegativity improves metabolic stability and bioavailability compared to methyl .
Benzyl vs. Complex Aromatic Groups
- 1-[4-(3-Benzyl-5-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ylamino)-phenyl]-3-(4-trifluoromethylphenyl)-urea: Incorporation of a trifluoromethylphenyl urea group enhances affinity for adenosine A₂A receptors, acting as an allosteric modulator .
Modifications at Position 5
- 3-Benzyl-5-tert-Butyl-4H-triazolo[4,5-d]pyrimidin-7-one (C₁₅H₁₇N₅O, MW: 283.14 g/mol): The tert-butyl group increases steric bulk and lipophilicity, as evidenced by HRMS ([M+H]⁺: 284.1519) and NMR data (δ 1.36 ppm for tert-butyl) .
- N1-(3-(2-(1H-Indol-3-yl)ethyl)-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)ethane-1,2-diamine (C₁₈H₂₅N₇S, MW: 372.20 g/mol): The propylthio group enhances nucleophilicity, while the indole moiety may confer serotonin receptor affinity .
Functional Group Variations at Position 7
*Ticagrelor’s structure includes a cyclopentyltriazolopyrimidine core with a 5-(propylthio) group and a hydroxyethoxy side chain.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
